2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is a chemical compound that belongs to the class of triazolopyrazines . Triazolopyrazines are known for their potential in medicinal chemistry .
Synthesis Analysis
The synthesis of similar triazolopyrazines involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, and organic phases are separated out, and impurities are removed .Molecular Structure Analysis
The molecular structure analysis of similar compounds suggests that the presence of certain substituents can influence the properties of the compound . For instance, phenyl-substituted compounds at the R2 site, bearing electron-donating groups, favored the antibacterial activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution, addition reactions, and refluxing .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by the presence of certain substituents . For instance, long alkyl chain groups were superior to the aromatic groups for the antibacterial activity of compounds .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
This compound has shown promising antiproliferative activities against various cancer cell lines. Researchers have evaluated its inhibitory effects on c-Met/VEGFR-2 kinases and its impact on cancer cell growth. Specifically:
- Kinase Inhibition : Compound 17l effectively inhibited c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 µM) kinases .
Medicinal Chemistry Building Blocks
The [1,2,4]triazolo[4,3-a]pyrazine platform serves as a valuable scaffold for medicinal chemistry. Researchers have developed methods to access derivatives based on this platform from readily available reagents, enabling efficient synthesis of novel compounds .
Antibacterial Activity
Several newly synthesized triazolo[4,3-a]pyrazine derivatives were tested for antibacterial activity. Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were determined .
Wirkmechanismus
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets by inhibiting their activities . It binds to the active sites of c-Met and VEGFR-2, preventing them from phosphorylating their substrates and thus blocking the downstream signaling pathways . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream signaling events, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, proliferation, and angiogenesis . This leads to the inhibition of tumor growth and metastasis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces their apoptosis . Moreover, it has been shown to inhibit the expression of c-Met and VEGFR-2, further confirming its mode of action .
Zukünftige Richtungen
The future directions in the field of triazolopyrazines involve the development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c19-14-8-6-13(7-9-14)12-23-18(25)22-11-10-21(17(24)16(22)20-23)15-4-2-1-3-5-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIATPCCSZEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.